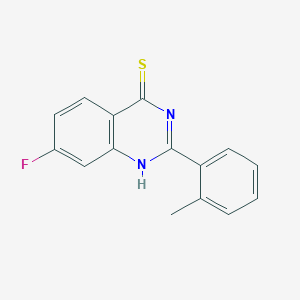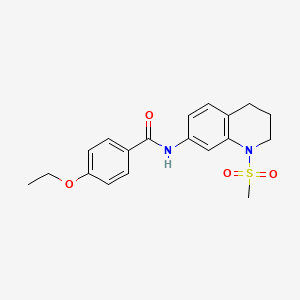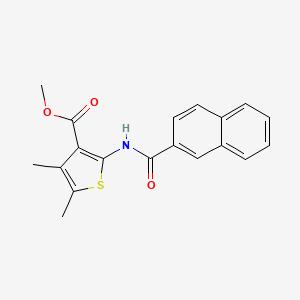
7-Fluoro-2-(2-metilfenil)quinazolina-4-tiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol is a chemical compound with the molecular formula C₁₅H₁₁FN₂S. It is a member of the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position, a 2-methylphenyl group at the 2nd position, and a thiol group at the 4th position of the quinazoline ring.
Aplicaciones Científicas De Investigación
7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and 2-fluorobenzoyl chloride.
Formation of Quinazoline Ring: The aniline derivative undergoes a cyclization reaction with 2-fluorobenzoyl chloride in the presence of a base such as potassium carbonate to form the quinazoline ring.
Introduction of Thiol Group: The thiol group is introduced at the 4th position through a nucleophilic substitution reaction using thiourea or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can undergo reduction reactions to modify the quinazoline ring or the substituents.
Substitution: The fluorine atom and the thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The fluorine atom can enhance the compound’s binding affinity to its targets. The quinazoline ring can interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Fluoroquinazoline-4-thiol: Lacks the 2-methylphenyl group.
2-(2-Methylphenyl)quinazoline-4-thiol: Lacks the fluorine atom.
7-Fluoro-2-phenylquinazoline-4-thiol: Lacks the methyl group on the phenyl ring.
Uniqueness
7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol is unique due to the combination of the fluorine atom, the 2-methylphenyl group, and the thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
7-fluoro-2-(2-methylphenyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c1-9-4-2-3-5-11(9)14-17-13-8-10(16)6-7-12(13)15(19)18-14/h2-8H,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUUKIORTLZANB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=S)C3=C(N2)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide](/img/structure/B2406693.png)


![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2406697.png)

![5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2406699.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)




![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)
